2-(Trifluoromethyl)propene

説明

BenchChem offers high-quality 2-(Trifluoromethyl)propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)propene including the price, delivery time, and more detailed information at info@benchchem.com.

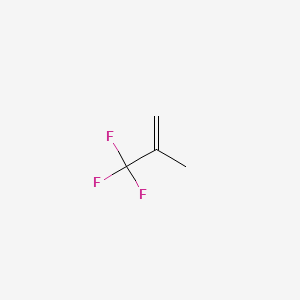

Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOAJCOCCYFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190834 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-00-5 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trichloromethyl)propene from Simple Precursors

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 2-(trifluoromethyl)propene, a valuable building block in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic pathways commencing from simple and readily available precursors. The guide delves into the mechanistic underpinnings of each method, providing field-proven insights and detailed experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring a thorough understanding of the synthetic processes. The methodologies covered include the dehydration of 2-(trifluoromethyl)-2-propanol, the Wittig olefination of trifluoroacetone, and the direct trifluoromethylation of isobutylene, alongside other emerging techniques.

Introduction: The Significance of 2-(Trifluoromethyl)propene

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties. This "trifluoromethyl effect" often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, trifluoromethylated compounds are of significant interest in the pharmaceutical and agrochemical industries. 2-(Trifluoromethyl)propene, also known as 3,3,3-trifluoro-2-methylpropene, is a key trifluoromethylated building block, serving as a versatile precursor for the synthesis of more complex molecules. Its reactive double bond allows for a variety of chemical transformations, making it a valuable synthon for the introduction of the trifluoromethylated isobutenyl moiety.

This guide explores several robust and scalable methods for the synthesis of 2-(trifluoromethyl)propene from simple and commercially available starting materials. Each section will provide a detailed exposition of the synthetic route, including a discussion of the reaction mechanism, a step-by-step experimental protocol, and a summary of key reaction parameters.

Synthetic Strategies

The synthesis of 2-(trifluoromethyl)propene can be broadly categorized into three main approaches:

-

Elimination Reactions: Primarily involving the dehydration of a tertiary alcohol.

-

Olefination Reactions: Most notably the Wittig reaction of a trifluoromethyl ketone.

-

Direct Trifluoromethylation: The direct introduction of a CF₃ group onto an isobutylene scaffold.

Each of these strategies offers distinct advantages and challenges, which will be discussed in detail in the following sections.

Dehydration of 2-(Trifluoromethyl)-2-propanol: A Two-Step Approach

This is a classical and often high-yielding approach that proceeds in two distinct steps: the synthesis of the precursor alcohol followed by its dehydration.

The tertiary alcohol, 2-(trifluoromethyl)-2-propanol, is readily prepared via the nucleophilic addition of a methyl group to trifluoroacetone. The most common method utilizes a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Mechanism: The Grignard reagent acts as a potent nucleophile, with the partially negative carbon atom of the methyl group attacking the electrophilic carbonyl carbon of trifluoroacetone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired tertiary alcohol.

}

Grignard reaction for alcohol synthesis.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-2-propanol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet is assembled.

-

Grignard Reagent: In the flask, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Reaction Initiation: If the reaction does not start spontaneously (as indicated by the disappearance of the iodine color and gentle refluxing), the flask may be gently warmed.

-

Addition: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Trifluoroacetone Addition: After the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of trifluoroacetone (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

| Parameter | Value |

| Reactants | Trifluoroacetone, Methylmagnesium bromide |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

The final step in this sequence is the elimination of water from the tertiary alcohol to form the desired alkene. This is typically achieved through acid-catalyzed dehydration.

Mechanism: The reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). The departure of water generates a tertiary carbocation, which is stabilized by the inductive effect of the methyl groups. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The presence of the electron-withdrawing trifluoromethyl group can influence the rate of this step.

}

Acid-catalyzed dehydration of the alcohol.

Experimental Protocol: Dehydration of 2-(Trifluoromethyl)-2-propanol

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head and a condenser.

-

Reaction Mixture: To the flask, add 2-(trifluoromethyl)-2-propanol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Distillation: Heat the mixture gently. The product, 2-(trifluoromethyl)propene, is a low-boiling liquid and will distill as it is formed.

-

Purification: The collected distillate can be washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous calcium chloride) and can be further purified by fractional distillation if necessary.

| Parameter | Value |

| Reactant | 2-(Trifluoromethyl)-2-propanol |

| Catalyst | Concentrated H₂SO₄ or H₃PO₄ |

| Temperature | Gentle heating to effect distillation |

| Reaction Time | Continuous distillation |

| Typical Yield | 70-85% |

Wittig Olefination of Trifluoroacetone

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[1][2] In this case, trifluoroacetone is reacted with a phosphorus ylide to directly form 2-(trifluoromethyl)propene.

Mechanism: The reaction is initiated by the nucleophilic attack of the ylide carbanion on the carbonyl carbon of trifluoroacetone, forming a betaine intermediate. This betaine then undergoes ring-closure to form a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

}

Wittig olefination of trifluoroacetone.

Experimental Protocol: Wittig Reaction with Trifluoroacetone

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise. Stir the resulting ylide solution at room temperature for 1 hour.

-

Reaction with Trifluoroacetone: Cool the ylide solution to -78 °C and add a solution of trifluoroacetone (1.0 equivalent) in anhydrous THF dropwise.

-

Warming and Quenching: After the addition, allow the reaction mixture to warm slowly to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

| Parameter | Value |

| Reactants | Trifluoroacetone, Methyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-75% |

Direct Trifluoromethylation of Isobutylene

A more convergent and atom-economical approach is the direct trifluoromethylation of a simple C4 feedstock like isobutylene. This can be achieved through radical or electrophilic trifluoromethylation methods.

Mechanism: Radical trifluoromethylation often involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as trifluoromethyl iodide (CF₃I) or Togni's reagent, under photochemical or thermal conditions. This radical then adds to the double bond of isobutylene to form a more stable tertiary radical, which can then be converted to the final product through various pathways. Electrophilic trifluoromethylation reagents, such as Umemoto's reagents, can also be employed to directly add a "CF₃⁺" equivalent to the electron-rich double bond of isobutylene.[3][4]

}

Direct trifluoromethylation of isobutylene.

Experimental Protocol: Radical Trifluoromethylation of Isobutylene (Conceptual)

Note: The following is a generalized protocol and specific conditions will vary depending on the trifluoromethylating agent and initiation method.

-

Apparatus Setup: A suitable reaction vessel (e.g., a quartz tube for photochemical reactions or a high-pressure reactor) is charged with a solution of isobutylene in a suitable solvent.

-

Reagent Addition: The trifluoromethyl radical precursor (e.g., CF₃I) and a radical initiator (e.g., AIBN or a photocatalyst) are added.

-

Reaction: The reaction mixture is then subjected to the appropriate initiation conditions (e.g., UV irradiation or heating).

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by distillation or chromatography.

| Parameter | Value |

| Reactants | Isobutylene, Trifluoromethylating Agent (e.g., CF₃I, Togni's reagent) |

| Initiator | Photochemical or Thermal |

| Solvent | Varies depending on the specific method |

| Temperature | Varies depending on the specific method |

| Reaction Time | Varies depending on the specific method |

| Typical Yield | Moderate to Good |

Alternative and Emerging Methods

While the aforementioned routes are the most established, research into novel and more efficient syntheses of 2-(trifluoromethyl)propene is ongoing. One notable alternative involves the use of 2-bromo-3,3,3-trifluoropropene as a starting material.[5][6] This compound can undergo various cross-coupling reactions or reduction to afford the target molecule.

Safety Considerations

-

Trifluoroacetone: is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood.

-

Grignard Reagents: are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate safety precautions.

-

Strong Bases: such as n-butyllithium and sodium hydride are corrosive and react violently with water.

-

Trifluoromethylating Agents: can be toxic and should be handled with care.

Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Conclusion

The synthesis of 2-(trifluoromethyl)propene can be achieved through several effective methods, each with its own set of advantages and considerations. The dehydration of 2-(trifluoromethyl)-2-propanol offers a reliable, high-yielding, two-step approach from readily available starting materials. The Wittig reaction provides a more direct route from trifluoroacetone, while direct trifluoromethylation of isobutylene represents a highly atom-economical, albeit potentially more challenging, strategy. The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the specific requirements of the research or development program. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and successfully synthesize this important trifluoromethylated building block.

References

-

Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

Wadsworth, W. S., Jr. Synthetic Applications of Phosphonate Carbanions. Org. React.1977 , 25, 73–253. [Link]

-

O'Hagan, D. Halogen-bonding in organofluorine chemistry. J. Fluorine Chem.2010 , 131 (2), 169–178. [Link]

-

Guo, P. et al. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Org. Lett.2022 , 24 (11), 2145–2148. [Link]

-

Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chem. Rev.1997 , 97 (3), 757–786. [Link]

-

Umemoto, T. Electrophilic Perfluoroalkylating Agents. Chem. Rev.1996 , 96 (5), 1757–1778. [Link]

-

Togni, A. New and Convenient Electrophilic Trifluoromethylating Reagents. Angew. Chem. Int. Ed. Engl.1996 , 35 (1314), 1475–1477. [Link]

-

Langlois, B. R.; Laurent, E.; Roidot, N. Trifluoromethylation of Aromatic Compounds with Sodium Trifluoromethanesulfinate under Oxidative Conditions. Tetrahedron Lett.1991 , 32 (51), 7525–7528. [Link]

- Olah, G. A.; Prakash, G. K. S.; Li, X.-y.; Wang, Q. "Synthetic Fluorine Chemistry" Wiley-Interscience, 2005.

-

Zhang, C. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Org. Biomol. Chem.2014 , 12, 6580-6589. [Link]

-

Studer, A. A "Renaissance" in Radical Trifluoromethylation. Angew. Chem. Int. Ed.2012 , 51 (35), 8638–8640. [Link]

-

University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Columbia University. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Yagupolskii, L. M.; Ilchenko, A. Y.; Kondratenko, N. V. The Trifluoromethyl Group in Organic Chemistry. Russ. Chem. Rev.1974 , 43 (1), 64–84. [Link]

Sources

- 1. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Process For Preparation Of 2 Bromo 3,3,3 Trifluoropropeneand [quickcompany.in]

- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

An In-depth Technical Guide to the Formation of 2-(Trifluoromethyl)propene: Mechanisms, Protocols, and Applications

Introduction: The Significance of Trifluoromethylated Propenes

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous motif imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Among the various trifluoromethylated building blocks, 2-(trifluoromethyl)propene stands out as a versatile intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced polymers. Its strategic placement of a trifluoromethyl group on a reactive propene scaffold allows for a multitude of subsequent chemical transformations. This guide provides an in-depth exploration of the primary mechanisms for the formation of 2-(trifluoromethyl)propene, offering detailed experimental insights and a critical evaluation of each synthetic route.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 2-(trifluoromethyl)propene can be approached through several distinct olefination and elimination strategies. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups.

Olefination Reactions: The Workhorses of Alkene Synthesis

Olefination reactions, which form carbon-carbon double bonds, are the most direct and widely employed methods for the synthesis of 2-(trifluoromethyl)propene. The Wittig and Horner-Wadsworth-Emmons reactions are paramount in this context.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the conversion of ketones and aldehydes to alkenes[1]. In the context of 2-(trifluoromethyl)propene synthesis, the key starting material is 1,1,1-trifluoroacetone.

Mechanism:

The reaction proceeds through the nucleophilic attack of a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. This initial addition leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the thermodynamically favorable formation of a stable phosphine oxide or phosphate ester byproduct, which accompanies the extrusion of the desired alkene.

The HWE reaction, in particular, is often favored for its superior yields and the ease of removal of the phosphate byproduct. Furthermore, the use of phosphonates bearing electron-withdrawing groups, such as a trifluoromethyl group, can influence the stereochemical outcome of the reaction, with the Still-Gennari modification favoring the formation of (Z)-alkenes[2][3].

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of 2-(Trifluoromethyl)propene

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1,1,1-Trifluoroacetone

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask.

-

Cool the flask to 0 °C in an ice bath and add triethyl phosphonoacetate (1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.

-

Olefination: Cool the reaction mixture back to 0 °C and add a solution of 1,1,1-trifluoroacetone (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2-(trifluoromethyl)propene.

Data Presentation: Comparison of Olefination Methods

| Reaction | Key Reagent | Typical Base | Byproduct | Advantages | Disadvantages |

| Wittig | Triphenylphosphonium ylide | n-BuLi, NaH, NaOMe | Triphenylphosphine oxide | Well-established, versatile | Byproduct removal can be challenging |

| HWE | Phosphonate carbanion | NaH, K₂CO₃, DBU | Dialkyl phosphate | Water-soluble byproduct, higher yields | Phosphonate reagent preparation |

Visualization: The Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Horner-Wadsworth-Emmons reaction pathway.

Elimination Reactions: Crafting Alkenes from Saturated Precursors

Elimination reactions provide an alternative and often highly efficient route to 2-(trifluoromethyl)propene, starting from readily available halogenated or hydroxylated precursors.

The acid-catalyzed dehydration of alcohols is a classic method for alkene synthesis[4]. The required precursor, 2-(trifluoromethyl)-2-propanol, can be readily synthesized via the Grignard reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone[5].

Mechanism:

The reaction proceeds via an E1 mechanism. The hydroxyl group of the alcohol is first protonated by a strong acid (e.g., sulfuric acid or phosphoric acid) to form a good leaving group (water). Subsequent loss of water generates a tertiary carbocation, which is stabilized by the inductive effect of the methyl groups. Finally, a base (typically water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Experimental Protocol: Dehydration of 2-(Trifluoromethyl)-2-propanol

Materials:

-

2-(Trifluoromethyl)-2-propanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

To a distillation apparatus, add 2-(trifluoromethyl)-2-propanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid with cooling.

-

Heat the mixture to gently distill the product. 2-(Trifluoromethyl)propene has a low boiling point and will co-distill with any water formed.

-

Collect the distillate in a receiver cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

A final fractional distillation can be performed to obtain the pure product.

Visualization: E1 Dehydration of 2-(Trifluoromethyl)-2-propanol

Caption: E1 mechanism for alcohol dehydration.

Commercially available 2-bromo-3,3,3-trifluoropropene serves as an excellent starting material for the synthesis of 2-(trifluoromethyl)propene via a dehydrobromination reaction[6][7]. This elimination reaction is typically base-mediated.

Mechanism:

The dehydrobromination of 2-bromo-3,3,3-trifluoropropene likely proceeds through an E2 mechanism. A strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while simultaneously, the bromide ion departs as a leaving group, forming the double bond in a concerted step. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Decarboxylative Routes: A Modern Approach

Recent advances in photoredox catalysis have enabled the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, providing a novel and mechanistically distinct pathway to trifluoromethylated alkenes[8][9][10].

Mechanism:

In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the α,β-unsaturated carboxylic acid. This leads to the formation of a carboxyl radical, which readily undergoes decarboxylation to generate a vinyl radical. This radical is then trapped by a trifluoromethyl source, such as the Togni reagent, to yield the final product.

Industrial Production and Considerations

While specific details on the industrial-scale production of 2-(trifluoromethyl)propene are often proprietary, insights can be gleaned from the manufacturing processes of structurally similar hydrofluoroolefins (HFOs), such as 2,3,3,3-tetrafluoropropene (HFO-1234yf)[11][12][13]. These processes typically involve gas-phase fluorination and dehydrofluorination reactions at elevated temperatures over heterogeneous catalysts. For 2-(trifluoromethyl)propene, a plausible industrial route could involve the high-temperature reaction of a suitable chlorofluorocarbon precursor with a source of fluorine, followed by a dehydrohalogenation step.

Conclusion and Future Outlook

The synthesis of 2-(trifluoromethyl)propene is a well-established field with a diverse array of reliable methods. The choice of a particular synthetic route is a strategic decision based on factors such as cost, scale, and the chemical environment of the target molecule. While traditional olefination and elimination reactions remain the workhorses for its preparation, modern catalytic methods, such as photoredox-mediated decarboxylation, offer new avenues for its formation under mild conditions. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, sustainable, and scalable syntheses of 2-(trifluoromethyl)propene will undoubtedly remain an active area of research.

References

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

-

Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis. Chemical Communications. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefination. PubMed. Available at: [Link]

- CopperCatalyzed Di and Trifluoromethylation of ,Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations.

-

Horner-Wadsworth-Emmons Reaction. YouTube. 2021. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. ACS Publications. 2018. Available at: [Link]

- Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf)

- Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

-

Process for the preparation of 2,3,3,3-tetrafluoropropene (hfo-1234yf). Eureka | Patsnap. Available at: [Link]

- Electrochemical Decarboxylative Trifluoromethylation of α, β‐Unsaturated Carboxylic Acids with CF3SO2Na.

- Visible-light photocatalytic decarboxylation of α,β-unsatur

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link]

- Process for preparing 2,3,3,3-tetrafluoropropene.

-

Synthesis Of 2,3,3,3 Tetrafluoropropene. Quick Company. Available at: [Link]

-

The Reaction Pathway Analysis of 2-Bromo-3 , 3 , 3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3 , 3 , 3-trifluoropropene. Semantic Scholar. Available at: [Link]

- A Highly Versatile One-Pot Aqueous Wittig Reaction.

- Rhodium-catalyzed arylative cyclization for the enantioselective synthesis of (trifluoromethyl)cyclobutanols. PubMed. 2014.

-

2-BROMO-3,3,3-TRIFLUOROPROPENE. LookChem. Available at: [Link]

-

Theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene. Physical Chemistry Chemical Physics. Royal Society of Chemistry. Available at: [Link]

- a-chemical-kinetic-mechanism-for-2-bromo-3-3-3-trifluoropropene-2-btp-flame-inhibition. Ask this paper | Bohrium. 2015.

- Enantioselective Rhodium-Catalyzed Synthesis of Fluorin

-

Enantioselective Rhodium‐Catalyzed Cycloisomerization of 1,5‐Bis(allenes) to Access 1,2‐cis‐Ethynyl‐ and Vinyl‐Substituted Five‐Membered (Hetero)Cycles. CiteDrive. Available at: [Link]

- Asymmetric Synthesis of Fluorinated Allenes by Rhodium-Catalyzed Enantioselective Alkylation/Defluorination of Propargyl Difluorides with Alkylzincs. PubMed. 2021.

-

dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. YouTube. 2019. Available at: [Link]

- Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene. DTIC. 1990.

- Preparation method of 2-bromo-3,3,3-trifluoropropene.

- Rhodium-Catalyzed Asymmetric Intramolecular Hydroarylation of Allenes: Access to Functionalized Benzocycles.

-

dehydration of propan-2-ol to give propene. Chemguide. Available at: [Link]

-

Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Available at: [Link]

-

Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. Bibliothèque et Archives Canada. Available at: [Link]

-

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol. NIST WebBook. Available at: [Link]

-

The main product produced in the dehydrohalogenation of 2-bromo-3,3-dimethylbutane is. YouTube. 2020. Available at: [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 2-トリフルオロメチル-2-プロパノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy 2-Bromo-3,3,3-trifluoroprop-1-ene | 1514-82-5 [smolecule.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]

- 12. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]

- 13. US20140121424A1 - Process for preparing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

chemical properties and reactivity of 2-(trifluoromethyl)propene

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Trifluoromethyl)propene

Introduction: The Unique Profile of a Fluorinated Alkene

2-(Trifluoromethyl)propene, also known as 3,3,3-trifluoroisobutene, is an organofluorine compound that has garnered significant interest in synthetic chemistry.[1][2] With the chemical formula C4H5F3 and CAS Number 374-00-5, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]

The presence of a trifluoromethyl (CF3) group on the propene backbone imparts a unique set of chemical and physical properties.[3] The CF3 group is a powerful electron-withdrawing group, which profoundly influences the electronic nature of the adjacent double bond, making 2-(trifluoromethyl)propene a versatile reagent for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, reactivity, and handling, tailored for professionals in research and development.

PART 1: Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and spectroscopic characteristics of 2-(trifluoromethyl)propene is crucial for its effective use in synthesis and for the characterization of its reaction products. The compound is typically a colorless liquid or gas at room temperature with a distinct odor.[3]

Summary of Physical Properties

The key physical and computed properties of 2-(trifluoromethyl)propene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 374-00-5 | [1] |

| Molecular Formula | C4H5F3 | [1][3] |

| Molecular Weight | 110.08 g/mol | [1][3] |

| Appearance | Colorless liquid or gas | [3] |

| IUPAC Name | 3,3,3-trifluoro-2-methylprop-1-ene | [1] |

| XLogP3-AA | 2.6 | [1] |

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of 2-(trifluoromethyl)propene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In a typical ¹H NMR spectrum, the molecule would show two distinct signals corresponding to the two non-equivalent proton environments: the vinylic protons (=CH₂) and the methyl protons (-CH₃).[5] Due to the symmetry of the molecule, the two methyl groups are equivalent. The ¹⁹F NMR spectrum is characterized by a single resonance for the -CF₃ group, which is a hallmark of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum would prominently feature absorption bands corresponding to C=C stretching of the double bond and C-H stretching of the alkene and methyl groups. Strong absorption bands characteristic of C-F bond stretching are also expected.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight (110.08 g/mol ).[1] Key fragmentation patterns arise from the loss of a fluorine atom or a methyl group.

PART 2: Reactivity and Mechanistic Considerations

The reactivity of 2-(trifluoromethyl)propene is dominated by the interplay between its carbon-carbon double bond and the strongly electron-withdrawing trifluoromethyl group. This electronic influence makes the double bond electron-deficient and thus highly susceptible to certain types of reactions, particularly those involving nucleophiles.

Core Reactivity Profile

The CF₃ group's inductive effect polarizes the molecule, influencing the regioselectivity and stereoselectivity of addition reactions. Unlike typical electron-rich alkenes, 2-(trifluoromethyl)propene exhibits enhanced reactivity in reactions where the double bond acts as an electrophile.

Caption: Reactivity profile of 2-(trifluoromethyl)propene.

Key Reaction Classes

-

Reaction with Oxygen Atoms : Studies have shown that 2-(trifluoromethyl)propene reacts with ground-state oxygen atoms. This reaction primarily yields addition products, namely 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)-propionaldehyde.[6][7][8] This transformation highlights the susceptibility of the double bond to electrophilic attack by oxygen, leading to the formation of valuable oxygenated products.

-

Cycloaddition Reactions : The electron-deficient nature of the double bond makes 2-(trifluoromethyl)propene an excellent partner in cycloaddition reactions.[9] It can participate in [3+2] cycloadditions with 1,3-dipoles like nitrones and diazoalkanes.[10][11] The trifluoromethyl group plays a critical role in controlling the regioselectivity of these reactions, often directing the addition based on electronic and steric factors.[9][12]

Caption: General mechanism for a [3+2] cycloaddition reaction.

-

Polymerization : 2-(trifluoromethyl)propene can undergo polymerization to form fluorinated polymers.[13] These polymers are of interest due to their unique properties, such as thermal stability and chemical resistance, conferred by the fluorine content. It can be homopolymerized or copolymerized with other monomers using radical initiators.[13][14]

-

Radical Additions : The compound can serve as an effective radical acceptor. For instance, related compounds like 2-bromo-3,3,3-trifluoropropene are used in catalyst-free decarboxylative cross-coupling reactions to synthesize a range of secondary trifluoromethylated alkyl bromides.[15] This reactivity underscores its utility in introducing the trifluoromethyl group into various molecular scaffolds via radical pathways.

PART 3: Experimental Protocol Example: Oxidation

The following section outlines a generalized experimental approach for the reaction of 2-(trifluoromethyl)propene with oxygen atoms, based on established literature.[6][7] This protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices.

Objective: To synthesize 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)-propionaldehyde via the reaction of 2-(trifluoromethyl)propene with oxygen atoms.

Principle: Oxygen atoms can be generated in situ via the mercury-sensitized decomposition of nitrous oxide (N₂O) under UV irradiation. These highly reactive oxygen atoms then add across the double bond of the fluoro-olefin.

Methodology

-

System Preparation:

-

A quartz reaction vessel is evacuated and charged with a small amount of mercury.

-

The vessel is connected to a vacuum line equipped with pressure gauges and gas inlets.

-

Causality: A quartz vessel is required for UV transparency. Mercury is essential for the photosensitization process to generate excited mercury atoms (Hg*).

-

-

Reagent Introduction:

-

A known pressure of nitrous oxide is introduced into the reaction vessel.

-

2-(Trifluoromethyl)propene is then introduced at a specific partial pressure. The reaction can be studied over a pressure range of 10–500 mm Hg.[6][7]

-

Causality: The partial pressures of the reactants determine their concentrations and thus influence the reaction kinetics.

-

-

Initiation and Reaction:

-

The reaction mixture is irradiated with a mercury lamp (e.g., 253.7 nm wavelength).

-

The UV light excites the mercury atoms, which then transfer energy to the N₂O molecules, causing them to decompose into N₂ and ground-state oxygen atoms (O(³P)).

-

The reaction is allowed to proceed for a set duration, with progress monitored by pressure changes or gas chromatography (GC) analysis of aliquots.

-

Causality: The specific wavelength is chosen to match the absorption of mercury. The oxygen atoms are the key reactive species that attack the alkene.

-

-

Product Analysis and Isolation:

-

After the reaction, the contents of the vessel are condensed in a cold trap (e.g., liquid nitrogen).

-

The product mixture is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products: 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)-propionaldehyde.

-

Causality: GC-MS provides definitive identification and quantification of the volatile products formed during the reaction.

-

Caption: Workflow for the oxidation of 2-(trifluoromethyl)propene.

PART 4: Safety and Handling

Proper handling of 2-(trifluoromethyl)propene is essential due to its potential hazards. It is classified as an extremely flammable substance.[2]

-

Inhalation/Contact: May cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used, especially when handling the gas or volatile liquid.[17][18]

-

Flammability: As a flammable gas/liquid, it should be stored away from ignition sources in a well-ventilated area.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

All work with this chemical should be conducted inside a certified chemical fume hood to minimize exposure.[18]

References

- Munavalli, S. (1990). Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene. DTIC.

- Moss, S. J., & Jennings, K. R. (1968). Reaction of oxygen atoms with 2-(trifluoromethyl)-propene. Transactions of the Faraday Society, 64, 686. DOI: 10.1039/TF9686400686.

- CymitQuimica. (n.d.). CAS 374-00-5: 2-(trifluoromethyl)propene.

- Sci-Hub. (n.d.). Reaction of oxygen atoms with 2-(trifluoromethyl)-propene.

- PubChem. (n.d.). 2-(Trifluoromethyl)propene. National Institutes of Health.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone.

- Royal Society of Chemistry. (n.d.). Reaction of oxygen atoms with 2-(trifluoromethyl)-propene. Transactions of the Faraday Society.

- ChemicalBook. (2025). 2-(TRIFLUOROMETHYL)PROPENE.

- BuyersGuideChem. (n.d.). 2-(Trifluoromethyl)propene.

- SpectraBase. (n.d.). 4,4'-(3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene-1,1-diyl)bis(fluorobenzene) - Optional[Vapor Phase IR] - Spectrum.

- Haz-Map. (n.d.). 2-(Trifluoromethyl)propene - Hazardous Agents.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Royal Society of Chemistry. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry.

- NIST. (n.d.). 06-25-333-trifluoro-2-trifluoromethyl-1-propene Spectrum.csv.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers.

- Airgas. (2021). SAFETY DATA SHEET.

- Guidechem. (n.d.). 1-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enoxy]-1-propene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Trifluoromethyl-2-propanol.

- Google Patents. (2004). Polymerization of fluoromonomers using a 3-allyloxy-2-hydroxy-1-propane sulfonic acid salt as surfactant.

- NIST. (n.d.). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. NIST Chemistry WebBook.

- Biblioteka Nauki. (n.d.). Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones.

- NIST. (n.d.). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. NIST Chemistry WebBook.

- MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene.

- Su, R., et al. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. Journal of Organic Chemistry, 88(2), 893-900. DOI: 10.1021/acs.joc.2c02264.

- Guidechem. (n.d.). 2-trifluoromethyl-2-propanol 507-52-8.

- ResearchGate. (2015). US 9023962 B2.

- NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)propiophenone. NIST Chemistry WebBook.

- Fisher Scientific. (n.d.). 2-Bromo-3,3,3-trifluoro-1-propene, 97%, Thermo Scientific Chemicals.

- ACS Publications. (n.d.). Polymerization of methyl α-(trifluoromethyl)acrylate and .alpha.-trifluoromethylacrylonitrile and copolymerization of these monomers with methyl methacrylate. Macromolecules.

- PubChem. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. National Institutes of Health.

- MDPI. (n.d.). Propene Polymerization with C 1 -Symmetric Fluorenyl-Metallocene Catalysts.

- Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum: 2-methylpropene.

Sources

- 1. 2-(Trifluoromethyl)propene | C4H5F3 | CID 136214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)propene - Hazardous Agents | Haz-Map [haz-map.com]

- 3. CAS 374-00-5: 2-(trifluoromethyl)propene | CymitQuimica [cymitquimica.com]

- 4. 2-(TRIFLUOROMETHYL)PROPENE | 374-00-5 [chemicalbook.com]

- 5. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Reaction of oxygen atoms with 2-(trifluoromethyl)-propene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. Sci-Hub. Reaction of oxygen atoms with 2-(trifluoromethyl)-propene / Transactions of the Faraday Society, 1968 [sci-hub.ru]

- 8. Reaction of oxygen atoms with 2-(trifluoromethyl)-propene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene | MDPI [mdpi.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 16. airgas.com [airgas.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethyl)propene

Abstract

2-(Trifluoromethyl)propene (CAS RN: 374-00-5), also known as 3,3,3-trifluoro-2-methylpropene, is a fluorinated olefin of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers[1][2]. The presence of a trifluoromethyl group and a reactive double bond imparts unique chemical properties, but also necessitates a thorough understanding of its stability and handling requirements[1]. This guide provides a comprehensive overview of the factors influencing the stability of 2-(trifluoromethyl)propene and outlines field-proven protocols for its safe storage and handling to ensure material integrity and operational safety for researchers and drug development professionals.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of 2-(trifluoromethyl)propene stems from its dual chemical nature. The electron-withdrawing trifluoromethyl group modifies the reactivity of the adjacent double bond, making it a valuable building block in various chemical transformations[1]. However, this same reactivity profile makes the compound susceptible to degradation and unwanted reactions, such as polymerization, if not stored and handled correctly. Understanding the kinetics and thermodynamics of its stability is paramount for reproducible experimental outcomes and, crucially, for the safety of laboratory personnel. This document serves as a technical resource, grounded in safety data and chemical principles, to guide the user in maintaining the quality and stability of this important reagent.

Physicochemical Properties

A foundational understanding of the physical properties of 2-(trifluoromethyl)propene is essential for predicting its behavior under various laboratory conditions. These properties dictate everything from appropriate container selection to the potential for vapor accumulation.

| Property | Value | Source |

| CAS Number | 374-00-5 | [3] |

| Molecular Formula | C₄H₅F₃ | [3][4] |

| Molecular Weight | 110.08 g/mol | [1][4] |

| Appearance | Gas or Colorless Liquid | [1][5] |

| Density | 1.039 g/cm³ | [6] |

| Synonyms | 3,3,3-Trifluoro-2-methylpropene, 3,3,3-Trifluoroisobutene | [3] |

Chemical Stability and Reactivity Profile

The stability of 2-(trifluoromethyl)propene is influenced by several external factors. The following sections detail its reactivity towards common laboratory and environmental conditions.

Thermal Stability and Flammability

2-(Trifluoromethyl)propene is classified as an extremely flammable gas or liquid[3][5]. Its vapors can form explosive mixtures with air, and may travel to a source of ignition and flash back[7][8].

-

Conditions to Avoid: Heat, hot surfaces, sparks, open flames, and other ignition sources are to be strictly avoided[5][7]. Containers may explode if heated as it is a gas under pressure[5].

-

Causality: The double bond in the propene structure provides a site for radical initiation, which can be triggered by thermal energy. The high fluorine content can lead to the release of hazardous decomposition products, such as hydrogen fluoride, upon combustion[9].

Potential for Hazardous Polymerization

While some sources state that hazardous polymerization does not occur under normal conditions, the inherent reactivity of the olefinic bond suggests that this risk should not be dismissed, especially under improper storage[7].

-

Initiators: The polymerization of olefins can be initiated by heat, light (UV), radical initiators, or certain metal contaminants.

-

Preventative Measures: The risk of uncontrolled polymerization is a primary reason for storing the compound under controlled, cool, and dark conditions, often with the addition of a stabilizer by the manufacturer.

Incompatible Materials

To prevent vigorous and potentially hazardous reactions, 2-(trifluoromethyl)propene must be isolated from incompatible substances.

-

Strong Oxidizing Agents: These can react violently with the double bond, leading to rapid oxidation and potential ignition[7].

-

Strong Bases: Can also promote unwanted reactions[8].

-

Air Exposure: For some related fluorinated olefins, air sensitivity is a noted concern, suggesting that an inert atmosphere is preferable for long-term storage[10].

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for ensuring the stability of 2-(trifluoromethyl)propene and the safety of personnel.

Optimal Storage Conditions

The primary objective of storage is to inhibit degradation pathways like polymerization and oxidation.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | Store in a cool, dry place. Refrigeration is recommended. | Low temperatures reduce vapor pressure and slow the rate of potential decomposition or polymerization reactions[5][11]. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Keep container tightly closed and sealed. Store in a well-ventilated place. | Prevents leakage of flammable gas/vapor and exposure to contaminants[5][7]. |

| Light | Protect from sunlight and other sources of UV radiation. | Light can provide the activation energy to initiate radical polymerization[9]. |

| Location | Store locked up, away from incompatible materials. | Ensures security and prevents accidental mixing with oxidizing agents or other reactive chemicals[5][7]. |

Workflow for Material Receipt and Storage

The following workflow diagram outlines the critical steps from receiving the material to its proper placement in long-term storage.

Caption: Workflow for receiving and storing 2-(trifluoromethyl)propene.

Experimental Protocols: Stability Verification

For long-term studies or when a container's integrity is questioned, a simple stability check via Gas Chromatography (GC) is advisable.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

-

System Preparation:

-

Equip a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Use a suitable capillary column for separating volatile fluorinated compounds (e.g., a mid-polarity column).

-

Set up the instrument with an appropriate temperature program, starting at a low temperature (e.g., 40°C) to resolve volatile impurities.

-

-

Sample Preparation:

-

Work in a well-ventilated fume hood.

-

If the compound is a gas, use a gas-tight syringe to sample from the headspace of the container.

-

If it is a liquid, dilute a small aliquot (e.g., 1 µL) in a suitable volatile solvent (e.g., dichloromethane) in a sealed GC vial.

-

-

Analysis:

-

Inject the sample onto the GC column.

-

Run the temperature program and record the chromatogram.

-

-

Data Interpretation:

-

The primary peak corresponds to 2-(trifluoromethyl)propene.

-

The presence of new, smaller peaks (especially at later retention times, indicating higher boiling points) may suggest the formation of oligomers or polymers.

-

A decrease in the area percentage of the main peak compared to a reference standard or initial analysis indicates degradation.

-

Inherent Risks and Degradation Pathways

Understanding the potential degradation pathways is key to mitigating them.

Caption: Key factors leading to the degradation of 2-(trifluoromethyl)propene.

Conclusion

The stability of 2-(trifluoromethyl)propene is robust when the compound is managed under appropriate conditions. Its primary liabilities are its flammability and the potential for unwanted reactions initiated by heat, light, or chemical contaminants. By adhering to the storage guidelines of a cool, dark, dry, and inert environment, and by following safe handling protocols within a well-ventilated area, researchers can ensure the reagent's integrity for synthetic applications. Routine verification of purity, especially for older stock, is a prudent measure to guarantee experimental success and safety.

References

-

Haz-Map. (n.d.). 2-(Trifluoromethyl)propene. Retrieved from Haz-Map Hazardous Agents Database. [Link]

-

Airgas. (2021). Safety Data Sheet: 2-Chloro-3,3,3-trifluoropropene. Retrieved from Airgas. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from Purdue University Environmental Health and Safety. [Link]

-

Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from Thieme. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)propene. PubChem Compound Database. Retrieved from [Link]

-

ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from ChemRxiv. [Link]

-

Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids. Retrieved from Hairi New Material. [Link]

-

National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PubMed Central. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4). Retrieved from Cheméo. [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3,3,3-trifluoro-2-methylprop-1-en-1-ol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. CAS 374-00-5: 2-(trifluoromethyl)propene | CymitQuimica [cymitquimica.com]

- 2. 2-(TRIFLUOROMETHYL)PROPENE | 374-00-5 [chemicalbook.com]

- 3. 2-(Trifluoromethyl)propene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2-(Trifluoromethyl)propene | C4H5F3 | CID 136214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoropropene - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

understanding the electrophilicity of the double bond in 2-(trifluoromethyl)propene

An In-Depth Technical Guide to the Electrophilic Nature of the Double Bond in 2-(Trifluoromethyl)propene

Abstract

The introduction of fluorine and fluorinated groups into organic molecules can profoundly alter their physicochemical properties, a strategy widely exploited in pharmaceuticals, agrochemicals, and materials science.[1] The trifluoromethyl (-CF₃) group, in particular, is one of the most powerful electron-withdrawing substituents used in structural organic chemistry.[2][3] When appended to an alkene, as in 2-(trifluoromethyl)propene, it dramatically inverts the typical nucleophilic character of the C=C double bond, transforming it into a highly reactive electrophilic center. This guide provides an in-depth exploration of the electronic principles governing the electrophilicity of 2-(trifluoromethyl)propene, details its reactivity with a range of nucleophiles, and presents practical, field-proven protocols for its application in synthesis.

The Electronic Influence of the Trifluoromethyl Group

The unique reactivity of 2-(trifluoromethyl)propene stems directly from the potent electronic effects of the -CF₃ group. Unlike its non-fluorinated counterpart, isobutylene, which readily undergoes electrophilic addition, 2-(trifluoromethyl)propene is highly susceptible to nucleophilic attack.[4] This reversal of reactivity is primarily due to the strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms.

The high electronegativity of fluorine atoms creates a strong dipole in each C-F bond, which in turn polarizes the C-C sigma bond. This inductive pull draws electron density away from the π-system of the double bond. Consequently, the β-carbon (C1) becomes significantly electron-deficient (δ+) and thus highly electrophilic, while the α-carbon (C2) bearing the -CF₃ group becomes less so. This polarization is the cornerstone of the molecule's reactivity profile.

Figure 1: Polarization of the double bond in 2-(trifluoromethyl)propene due to the -CF₃ group's inductive effect.

This pronounced electrophilicity makes 2-(trifluoromethyl)propene a valuable building block, reacting readily with a variety of nucleophiles in a manner analogous to α,β-unsaturated carbonyl compounds.[4]

Reactivity Profile: A Versatile Electrophile

The electron-deficient nature of the double bond in 2-(trifluoromethyl)propene enables a range of transformations, primarily involving nucleophilic addition and cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of this substrate.[5] The attack typically occurs at the terminal CH₂ group (β-position), leading to the formation of a stabilized carbanion at the α-position, which is then protonated or trapped by an electrophile.

Table 1: Representative Nucleophilic Additions to Trifluoromethyl-Substituted Alkenes

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions | Reference |

| Soft Carbon | Enolates, Malonates | 1,4-Conjugate Addition Adducts | Base (e.g., CsF, DBU) in aprotic solvent | [1][4] |

| Heteroatom | Thiols, Amines, Alcohols | β-Trifluoromethyl Thioethers/Amines/Ethers | Base or neutral media | [4] |

| Hydrides | Metal Hydrides (e.g., NaBH₄) | Reduction to Trifluoromethyl Alkanes | Aprotic solvent | [6] |

| Organometallics | Grignard Reagents, Organolithiums | Alkylated Trifluoromethyl Compounds | Anhydrous ether, low temperature | [6] |

The choice of nucleophile and reaction conditions can be tuned to achieve high chemo- and regioselectivity.[6] For instance, soft nucleophiles demonstrate excellent reactivity, consistent with the principles of Hard and Soft Acid and Base (HSAB) theory, where the soft, polarizable double bond is a good match for soft nucleophiles.[6]

Cycloaddition Reactions

The electron-poor double bond of 2-(trifluoromethyl)propene also makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic systems containing a trifluoromethyl group.

-

[3+2] Cycloadditions: It reacts efficiently with 1,3-dipoles such as nitrones and diazoalkanes to form five-membered heterocyclic rings.[7][8][9] The regioselectivity of these reactions is governed by the electronic nature of both the alkene and the dipole.[9]

-

[2+1] Cycloadditions: Reactions with carbenes or carbenoids can yield trifluoromethyl-substituted cyclopropanes.[7]

-

Diels-Alder Reactions: As an electron-deficient alkene, it can participate in inverse-electron-demand Diels-Alder reactions, although examples are less common. The reactivity is influenced by both inductive and conjugative effects of the substituents.[10]

Field-Proven Experimental Protocol: Synthesis of a β-Trifluoromethyl Thioether

This section provides a detailed, self-validating protocol for the conjugate addition of a thiol to a trifluoromethyl-activated alkene, a common transformation in medicinal chemistry.

Workflow Overview

Figure 2: Standard experimental workflow for the conjugate addition of a thiol to 2-(trifluoromethyl)propene.

Step-by-Step Methodology

Objective: To synthesize S-(2-(trifluoromethyl)propyl)-4-methylbenzenethiol.

Materials:

-

2-(Trifluoromethyl)propene (or a suitable precursor/analogue)

-

4-Methylbenzenethiol (p-thiocresol)

-

Cesium Fluoride (CsF), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous Cesium Fluoride (1.2 eq).

-

Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10 minutes.

-

Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of the thiol to a disulfide, a common side reaction that reduces yield. CsF is used as a mild, non-nucleophilic base to deprotonate the thiol without promoting side reactions with the solvent or substrate.[1]

-

-

Reagent Addition:

-

Add anhydrous acetonitrile (0.2 M) via syringe.

-

Add 4-methylbenzenethiol (1.0 eq) via syringe.

-

Cool the stirring suspension to 0 °C in an ice bath.

-

Slowly add 2-(trifluoromethyl)propene (1.1 eq) to the reaction mixture.

-

Scientist's Note: Adding the alkene slowly at 0 °C helps to control the exotherm of the reaction and minimize the formation of potential byproducts.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:EtOAc mixture. The disappearance of the starting thiol indicates completion.

-

Scientist's Note: A self-validating protocol relies on clear completion metrics. TLC is a rapid and effective way to ensure the starting material has been fully consumed before proceeding to workup, maximizing yield and simplifying purification.

-

-

Workup and Extraction:

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Scientist's Note: The NH₄Cl quench neutralizes the basicity of the mixture and protonates any remaining thiolate. Washing with brine helps to remove residual water from the organic phase.

-

-

Purification and Analysis:

-

Filter the dried organic solution and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate.

-

Combine the pure fractions and remove the solvent to yield the product as a clear oil.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Conclusion and Future Outlook

The powerful electron-withdrawing nature of the trifluoromethyl group fundamentally alters the reactivity of the propene scaffold, transforming it from a nucleophile into a potent electrophile.[2][3] This characteristic makes 2-(trifluoromethyl)propene and related α-trifluoromethyl alkenes exceptionally useful synthons for the strategic installation of the -CF₃ moiety into a wide array of molecular architectures.[6] The predictable reactivity with soft nucleophiles and participation in various cycloaddition reactions have secured its place in the toolbox of synthetic chemists in drug discovery and materials science. Future research will likely focus on developing enantioselective variants of these addition reactions and exploring new catalytic cycles to further expand the synthetic utility of this versatile building block.

References

-

Munavalli, S. (1990). Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene. Defense Technical Information Center. [Link]

-

O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. [Link]

-

Zhang, Y., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. [Link]

-

Phelan, J. P., et al. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science. [Link]

-

Phelan, J. P., et al. (2018). Orthogonal introduction and reaction of α-trifluoromethyl alkenes. ResearchGate. [Link]

-

Kai, U., et al. (2024). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Communications Chemistry. [Link]

-

Li, P., et al. (2018). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. [Link]

-

Tidwell, T. T. (1980). Substituent effects of the trifluoromethyl group on electrophilic additions to alkenes. Journal of the American Chemical Society. [Link]

-

Tlili, A., et al. (2015). Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. The Journal of Organic Chemistry. [Link]

-

Connell, T. U., et al. (2016). Rapid access to β-trifluoromethyl-substituted ketones: harnessing inductive effects in Wacker-type oxidations of internal alkenes. Angewandte Chemie International Edition. [Link]

-

Moss, S. J., & Jennings, K. R. (1968). Reaction of oxygen atoms with 2-(trifluoromethyl)-propene. Transactions of the Faraday Society. [Link]

-

Wang, Z., et al. (2020). Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers. [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters. [Link]

-

Klumpp, D. A. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

Kai, U., et al. (2024). Trifluoromethyl alkenes leading to different products. ResearchGate. [Link]

-

Wang, C., et al. (2024). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Organic Letters. [Link]

-

Mitu, F., et al. (2013). Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. Biblioteka Nauki. [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

Jasiński, R. (2019). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Molecules. [Link]

-

Su, R., et al. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. The Journal of Organic Chemistry. [Link]

Sources

- 1. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. mdpi.com [mdpi.com]

- 10. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)propene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethyl)propene (3,3,3-trifluoro-2-methylpropene), a key building block in organic synthesis and drug discovery. In the absence of extensive published quantitative solubility data, this document synthesizes foundational principles of solubility, predictions based on molecular structure, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a deep understanding of their solution behavior to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of 2-(Trifluoromethyl)propene

2-(Trifluoromethyl)propene, with the chemical formula C₄H₅F₃ and a molecular weight of 110.08 g/mol , is a fluorinated alkene of significant interest in the chemical and pharmaceutical industries.[1] The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making it a valuable synthon for the development of novel agrochemicals, materials, and pharmaceuticals.[2] Understanding its solubility in common organic solvents is paramount for its effective application, influencing reaction kinetics, choice of purification methods, and ultimately, the efficiency and scalability of synthetic routes.

This guide will delve into the theoretical underpinnings of its solubility, offer qualitative predictions, and provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of 2-(Trifluoromethyl)propene

A foundational understanding of the physical properties of 2-(trifluoromethyl)propene is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 374-00-5 | [3] |

| Molecular Formula | C₄H₅F₃ | [1][3] |

| Molecular Weight | 110.08 g/mol | [1] |

| Boiling Point | 6°C | [4] |

| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Colorless liquid or gas | [2] |

The low boiling point of 2-(trifluoromethyl)propene indicates that it is a volatile compound, which necessitates careful handling in a laboratory setting. Its fluorinated nature suggests it will exhibit solubility characteristics distinct from its non-fluorinated analog, isobutylene.

Theoretical Framework for Solubility